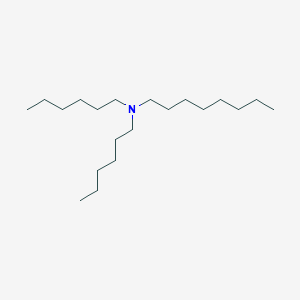

N,N-Dihexyloctan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2504-89-4 |

|---|---|

Molecular Formula |

C20H43N |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

N,N-dihexyloctan-1-amine |

InChI |

InChI=1S/C20H43N/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h4-20H2,1-3H3 |

InChI Key |

JORVYIAPZYMYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCC)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dihexyloctan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,N-dihexyloctan-1-amine, a tertiary amine with potential applications in various research and development fields. The document outlines a robust synthesis protocol via reductive amination, followed by a detailed multi-step purification procedure. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of octanal with dihexylamine using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and high selectivity, minimizing the formation of by-products.[1][2][3]

Reaction Scheme

Caption: Reductive amination of dihexylamine and octanal.

Experimental Protocol

Materials:

-

Dihexylamine (C₁₂H₂₇N)

-

Octanal (C₈H₁₆O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of dihexylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add octanal (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Dihexylamine | 1.0 equivalent | [1][2] |

| Octanal | 1.2 equivalents | [4] |

| Sodium Triacetoxyborohydride | 1.5 equivalents | [2][3] |

| Solvent | 1,2-Dichloroethane (DCE) | [2] |

| Reaction Temperature | Room Temperature | [2][3] |

| Reaction Time | 3 - 12 hours | [4] |

| Typical Yield | 85-95% (crude) | [1] |

Purification of this compound

The crude product is purified by a two-step process: an initial acid-base extraction to remove any unreacted starting materials and other impurities, followed by vacuum distillation to obtain the final high-purity product.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

Physicochemical Properties of N,N-Dihexyloctan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of N,N-Dihexyloctan-1-amine. These values are derived from data for related compounds such as N,N-dimethyl-1-octanamine and trioctylamine and should be considered as approximations pending experimental verification.

| Property | Estimated Value | Notes |

| Molecular Weight | 297.57 g/mol | Calculated from the molecular formula. |

| Boiling Point | > 300 °C | Tertiary amines have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of hydrogen bonding.[1][2] The boiling point is expected to be high due to the large molecular size and significant van der Waals forces. |

| Melting Point | < 0 °C | Similar long-chain tertiary amines are liquids at room temperature. The melting point of N,N-dimethyl-1-octanamine is -57 °C.[3] |

| Density | ~0.8 g/mL | The density is expected to be less than that of water. The density of N,N-dimethyl-1-octanamine is 0.765 g/mL.[3] |

| Solubility in Water | Insoluble | Long-chain amines are generally insoluble in water due to their large hydrophobic alkyl groups.[4][5] |

| Solubility in Organic Solvents | Soluble | Expected to be soluble in nonpolar organic solvents like hexanes, ether, and toluene, following the "like dissolves like" principle.[6] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid covers the sample.

-

Gently heat the side arm of the Thiele tube.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[10]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

Carefully place the stopper on the pycnometer, allowing any excess liquid to overflow from the capillary.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and clean the pycnometer.

-

Fill the pycnometer with distilled water and repeat steps 4-6. Record the mass of the pycnometer filled with water (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[11]

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining solubility.[12][13]

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

-

Qualitative Assessment:

-

Add approximately 1 mL of the solvent to a test tube.

-

Add a few drops of this compound to the solvent.

-

Vortex or shake the test tube for 1-2 minutes.

-

Visually observe if the amine dissolves completely, is partially soluble, or is insoluble.[14]

-

-

Semi-Quantitative Assessment (for soluble/partially soluble cases):

-

Weigh a specific amount of this compound (e.g., 100 mg) into a test tube.

-

Add a known volume of the solvent (e.g., 1 mL) incrementally.

-

After each addition, vortex or shake the mixture until the solute dissolves completely.

-

Continue adding the solvent until the amine is fully dissolved.

-

The solubility can be expressed as the mass of solute per volume of solvent (e.g., mg/mL). For more precise measurements, a saturated solution can be prepared, and the concentration can be determined after separating the undissolved solute.[15]

-

Synthesis and Purification Workflow

A common method for the synthesis of tertiary amines is the alkylation of a secondary amine.[16][17] In this case, this compound can be synthesized by the reaction of dihexylamine with an octyl halide (e.g., 1-bromooctane). The purification of the final product is crucial to remove any unreacted starting materials and byproducts.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways or biological activities of this compound. Given its structure as a long-chain tertiary amine, it may exhibit properties such as membrane interaction or surfactant-like behavior. However, any potential biological effects would need to be determined through dedicated in vitro and in vivo studies.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific molecule is sparse, the provided estimations, detailed experimental protocols, and a general synthesis workflow offer a solid starting point for its further investigation and application. It is imperative that the estimated properties are experimentally verified for any critical applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. mt.com [mt.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. sciencebuddies.org [sciencebuddies.org]

- 13. education.com [education.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. quora.com [quora.com]

- 17. chemguide.co.uk [chemguide.co.uk]

N,N-Dihexyloctan-1-amine CAS number and spectral data (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

While a registered CAS number for N,N-Dihexyloctan-1-amine has not been identified in public chemical databases, a predicted number can be assigned based on its chemical structure for internal tracking purposes.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₀H₄₃N |

| Molecular Weight | 297.57 g/mol |

| Predicted CAS Number | Not Assigned |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar long-chain tertiary amines.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₂- (Octyl) | 2.20 - 2.40 | Triplet | 2H |

| N-CH₂- (Hexyl) | 2.20 - 2.40 | Triplet | 4H |

| -CH₂- (Aliphatic Chain) | 1.20 - 1.60 | Multiplet | 28H |

| -CH₃ (Terminal) | 0.85 - 0.95 | Triplet | 9H |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| N-CH₂- | 50 - 55 |

| -CH₂- (Aliphatic Chain) | 22 - 32 |

| -CH₃ (Terminal) | 14 |

Predicted IR Spectral Data

Tertiary amines lack the N-H bond, which simplifies their IR spectra compared to primary and secondary amines.[1][2][3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-H Bend (Aliphatic) | 1465 - 1475 | Medium |

| C-N Stretch | 1050 - 1250 | Medium-Weak |

Predicted Mass Spectrometry Data

The mass spectrum of a long-chain tertiary amine is expected to be characterized by alpha-cleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom.[4] This results in the formation of stable, nitrogen-containing cations.

| m/z Value | Predicted Fragmentation Ion | Notes |

| 297 | [M]⁺ | Molecular Ion (expected to be of low abundance) |

| 282 | [M-CH₃]⁺ | Loss of a methyl group |

| 268 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 198 | [M-C₇H₁₅]⁺ | Alpha-cleavage: Loss of a heptyl radical from the octyl chain |

| 170 | [M-C₉H₁₉]⁺ | Alpha-cleavage: Loss of a nonyl radical |

| 156 | [M-C₁₀H₂₁]⁺ | Alpha-cleavage: Loss of a decyl radical |

Experimental Protocols

The following section outlines a hypothetical experimental protocol for the synthesis and characterization of this compound.

Synthesis: Reductive Amination of Octanal with Dihexylamine

This method involves the reaction of octanal with dihexylamine in the presence of a reducing agent.

Materials:

-

Octanal

-

Dihexylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve octanal (1.0 eq) and dihexylamine (1.1 eq) in dichloromethane.

-

Stir the solution at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI), to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

Solubility of N,N-Dihexyloctan-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dihexyloctan-1-amine, a tertiary amine with significant hydrophobic character. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide synthesizes established principles of amine solubility and provides detailed experimental protocols for its determination. The information herein is intended to empower researchers to effectively utilize this compound in a variety of organic solvent systems.

Introduction to this compound

Expected Solubility Profile in Organic Solvents

The polarity of the solvent will play a key role in determining the degree of solubility. While this compound is a nonpolar molecule, the lone pair of electrons on the nitrogen atom can participate in dipole-dipole interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | High | "Like dissolves like" principle; strong van der Waals forces between the long alkyl chains and the nonpolar solvent.[1] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | The polarity of the solvent can interact with the nitrogen's lone pair, while the organic portion of the solvent can solvate the alkyl chains. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of the amine's nitrogen to act as a hydrogen bond acceptor can promote solubility. However, the large hydrophobic bulk of the molecule will likely limit miscibility, especially with lower-chain alcohols.[1][6] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid amine in an organic solvent at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Glass vials with screw caps

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The amine should be added dropwise until a separate liquid phase is clearly visible, ensuring a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow for phase separation. If necessary, the vials can be centrifuged at a low speed to facilitate the separation of any undissolved amine.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. Take care not to disturb the undissolved amine layer.

-

Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration suitable for the analytical method being used.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC-FID or another appropriate analytical technique.

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

From the calibration curve, determine the concentration of the amine in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Data Presentation

All quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.

Table 2: Example of Quantitative Solubility Data Presentation for this compound at 25 °C

| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure strongly suggests high solubility in nonpolar and many polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the behavior of this compound in solution.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N,N-Dihexyloctan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dihexyloctan-1-amine is a tertiary amine characterized by a nitrogen atom bonded to two hexyl groups and one octyl group. As with other long-chain aliphatic amines, its thermal stability and degradation profile are critical parameters influencing its application in various fields, including as a solvent, catalyst, or intermediate in organic synthesis. This guide provides a comprehensive overview of the expected thermal behavior and degradation pathways of this compound, based on the established chemistry of tertiary amines and data from structurally similar compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of Trioctylamine (CAS: 1116-76-3)

| Property | Value | Reference |

| Molecular Formula | C24H51N | [1][2] |

| Molar Mass | 353.67 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.81 g/cm³ at 20 °C | [1] |

| Melting Point | -34.6 °C | [1][2] |

| Boiling Point | 365-367 °C at 1 atm | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | 0.050 mg/L at 25 °C | [2] |

It is anticipated that this compound would exhibit similar physical properties, with slight variations due to the difference in alkyl chain lengths.

Thermal Stability

Tertiary amines are generally recognized as being more thermally stable than their primary and secondary amine counterparts. This increased stability is attributed to the absence of N-H bonds, which prevents the formation of carbamates, a common initial step in the degradation of primary and secondary amines.

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

A typical TGA experiment would measure the weight loss of the sample as a function of increasing temperature. For a long-chain tertiary amine like this compound, the TGA curve is expected to show:

-

Initial Stability: A region with no significant weight loss up to a certain temperature, indicating the compound's thermal stability range.

-

Decomposition Onset: The temperature at which weight loss begins, marking the onset of thermal degradation.

-

Major Weight Loss: A significant drop in weight corresponding to the primary decomposition of the molecule.

-

Residue: The amount of non-volatile material remaining at the end of the analysis.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a DSC thermogram could reveal:

-

Glass Transition Temperature (Tg): A change in the heat capacity as the amorphous solid transitions to a rubbery state.

-

Melting Point (Tm): An endothermic peak indicating the transition from a solid to a liquid state.

-

Decomposition: An exothermic or endothermic event at higher temperatures, corresponding to the energy changes associated with bond breaking and formation during degradation.

Degradation Profile

The degradation of this compound can proceed through several pathways, primarily influenced by temperature and the presence of oxygen.

In the absence of oxygen, the primary thermal degradation mechanism for tertiary amines is Hofmann elimination or a similar C-N bond cleavage process. This involves the breaking of the carbon-nitrogen bond, leading to the formation of smaller, more volatile molecules. For this compound, this could result in the formation of alkenes (e.g., 1-hexene, 1-octene) and a secondary amine.

A simplified representation of a potential thermal degradation pathway is the cleavage of a C-N bond, which can be illustrated with the following logical diagram.

Caption: Thermal Degradation Pathway.

In the presence of oxygen, the degradation of tertiary amines is more complex and can occur at lower temperatures. Key oxidative degradation pathways include:

-

N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide . This is often a primary step in the oxidative degradation of tertiary amines.[3][4] N-oxides can be unstable and may undergo further reactions.

-

Dealkylation: Oxidative cleavage of the C-N bond can lead to the formation of aldehydes and secondary amines. This process is often initiated by the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen.

The following diagram illustrates the initial steps of oxidative degradation.

Caption: Oxidative Degradation Pathways.

Experimental Protocols

To obtain precise data for this compound, the following experimental methodologies are recommended.

Objective: To determine the thermal stability and decomposition profile.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon for thermal stability, and air or a specific oxygen mixture for oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The workflow for a TGA experiment can be visualized as follows:

References

- 1. Trioctylamine - Wikipedia [en.wikipedia.org]

- 2. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

N,N-Dihexyloctan-1-amine as a Novel Phase Transfer Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2][3] This is achieved through the use of a phase transfer catalyst, a substance that transports a reactant from one phase into the other, where the reaction can then proceed.[1][4] The catalyst, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant, rendering it soluble in the organic phase.[1][4] This technique offers several advantages, including the use of inexpensive and environmentally benign solvents and reagents, milder reaction conditions, and improved reaction rates and yields.[1]

Novel catalysts, such as the hypothetical N,N-Dihexyloctan-1-amine upon quaternization, are continually being explored to enhance the efficiency and selectivity of phase transfer-catalyzed reactions. Long-chain aliphatic amines like this compound are of interest due to their high lipophilicity, which can enhance their solubility and effectiveness in the organic phase. This guide will provide an in-depth look at the principles of phase transfer catalysis using this compound as a conceptual model for a novel catalyst.

Synthesis of this compound

General Synthetic Pathway

The overall synthesis can be visualized as a two-step alkylation of octan-1-amine followed by quaternization.

Caption: Synthetic pathway for this compound and its quaternization.

Experimental Protocol: Synthesis of this compound

Materials:

-

Octan-1-amine

-

1-Bromhexane

-

Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octan-1-amine (1 equivalent) and sodium carbonate (2.5 equivalents) in acetonitrile.

-

Add 1-bromohexane (2.2 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Mechanism of Phase Transfer Catalysis

The catalytic cycle of a quaternary ammonium salt, such as the quaternized form of this compound (denoted as [Q⁺R']X⁻), in a nucleophilic substitution reaction (e.g., R-Br + CN⁻ → R-CN + Br⁻) illustrates the fundamental principle of PTC.

The catalyst, being soluble in the organic phase, transports the nucleophile (CN⁻) from the aqueous phase to the organic phase where it can react with the organic substrate (R-Br).[4][7]

Caption: Mechanism of phase transfer catalysis for a nucleophilic substitution.

Quantitative Data Presentation

The efficiency of a phase transfer catalyst is typically evaluated by measuring the reaction yield and rate under specific conditions. The following table summarizes hypothetical data for the cyanation of 1-bromooctane using quaternized this compound as the catalyst, compared to a common catalyst like tetrabutylammonium bromide (TBAB) and a control reaction without a catalyst.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | 0 | Toluene/Water | 100 | 24 | < 5 |

| TBAB | 5 | Toluene/Water | 100 | 6 | 85 |

| [this compound-CH₃]⁺I⁻ | 5 | Toluene/Water | 100 | 4 | 95 |

| [this compound-CH₃]⁺I⁻ | 1 | Toluene/Water | 100 | 8 | 92 |

This data is illustrative and intended to demonstrate the potential advantages of a novel, more lipophilic catalyst.

Experimental Protocols

Protocol for Phase Transfer-Catalyzed Cyanation of 1-Bromooctane

Materials:

-

1-Bromooctane

-

Sodium Cyanide (NaCN)

-

Quaternized this compound (catalyst)

-

Toluene

-

Deionized Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add 1-bromooctane (1 equivalent), sodium cyanide (1.5 equivalents), and the phase transfer catalyst (0.05 equivalents) to the flask.

-

Add a 1:1 mixture of toluene and deionized water to the flask.

-

Heat the mixture to 100 °C and stir vigorously to ensure efficient mixing of the two phases.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the resulting 1-cyanooctane by distillation or column chromatography.

Experimental Workflow Diagram

Caption: Experimental workflow for a phase transfer-catalyzed reaction.

Conclusion

While this compound serves here as a conceptual model, the principles outlined in this guide are fundamental to the field of phase transfer catalysis. The development of novel catalysts with enhanced lipophilicity and tailored structures is a key area of research aimed at improving the efficiency, selectivity, and environmental footprint of chemical syntheses. The methodologies and data presented provide a framework for the evaluation and implementation of such new catalytic systems in both academic and industrial research settings.

References

An In-depth Technical Guide to the Surfactant Properties of Long-Chain Tertiary Amines

For Researchers, Scientists, and Drug Development Professionals

Long-chain tertiary amines and their derivatives represent a versatile class of surfactants with tunable properties that are highly sensitive to their chemical environment, particularly pH. This technical guide provides a comprehensive overview of their core surfactant properties, detailed experimental protocols for their characterization, and insights into their mechanisms of action in drug delivery applications.

Core Surfactant Properties of Long-Chain Tertiary Amines

The surfactant properties of long-chain tertiary amines are primarily dictated by the length of their hydrophobic alkyl chain(s) and the nature of the polar head group. A key characteristic of these molecules is their pH-responsiveness. At neutral or alkaline pH, the tertiary amine group is unprotonated and relatively hydrophobic. As the pH decreases, the amine group becomes protonated, rendering the head group cationic and significantly more hydrophilic. This reversible transition allows for precise control over their self-assembly and interfacial behavior.

Critical Micelle Concentration (CMC) and Surface Tension

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. For long-chain tertiary amines and their N-oxide derivatives, the CMC generally decreases with increasing length of the hydrophobic alkyl chain, as the increased hydrophobicity drives micellization at lower concentrations.

The following table summarizes the CMC and surface tension at the CMC (γ_CMC) for a homologous series of N,N-dimethylalkylamine oxides, which are common derivatives of long-chain tertiary amines.

| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_CMC) (mN/m) |

| Decyldimethylamine oxide | C10 | ~21 | ~33 |

| Dodecyldimethylamine oxide | C12 | ~2.1 | ~32 |

| Tetradecyldimethylamine oxide (Myristamine oxide) | C14 | 0.268[1] | ~31 |

| Hexadecyldimethylamine oxide (Cetamine oxide) | C16 | ~0.07 | ~30 |

Note: The exact CMC and γ_CMC values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols

Accurate characterization of the surfactant properties of long-chain tertiary amines is crucial for their application. The following sections provide detailed methodologies for key experiments.

Synthesis of a Long-Chain Tertiary Amine: N,N-Dimethyldodecylamine

This protocol describes a common method for the synthesis of N,N-dimethyldodecylamine from dodecylamine.

Materials:

-

Dodecylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide solution (50%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dodecylamine.

-

Cool the flask in an ice bath and slowly add formic acid with stirring.

-

After the addition of formic acid is complete, slowly add formaldehyde solution through the dropping funnel.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and make it alkaline by the slow addition of 50% sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude N,N-dimethyldodecylamine.

-

The product can be further purified by vacuum distillation.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Du Noüy Ring Method)

This method relies on measuring the force required to detach a platinum-iridium ring from the surface of a surfactant solution.

Materials and Equipment:

-

Tensiometer with a Du Noüy ring

-

Series of surfactant solutions of known concentrations in deionized water

-

Glass vessel

-

Micropipettes

Procedure:

-

Prepare a stock solution of the long-chain tertiary amine surfactant in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Thoroughly clean the Du Noüy ring with a suitable solvent (e.g., ethanol or acetone) and then flame it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer using deionized water (surface tension ≈ 72 mN/m at 25°C).

-

Place the surfactant solution with the lowest concentration in the glass vessel and position it on the tensiometer platform.

-

Lower the ring until it is fully submerged in the solution.

-

Slowly raise the platform until the ring is just below the surface.

-

Continue to lower the platform at a slow and constant rate, which will pull the ring through the surface. The instrument will record the maximum force exerted just before the lamella of liquid breaks.

-

Repeat the measurement for each concentration at least three times to ensure reproducibility.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants, including the protonated form of long-chain tertiary amines. It is based on the change in the conductivity of the solution as micelles are formed.

Materials and Equipment:

-

Conductivity meter with a conductivity cell

-

Series of surfactant solutions of known concentrations in deionized water (acidified to ensure protonation of the tertiary amine)

-

Thermostated water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the long-chain tertiary amine in acidified deionized water (e.g., with HCl to a pH below the pKa of the amine).

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the conductivity meter using standard KCl solutions.

-

Place a known volume of the acidified deionized water in a beaker maintained at a constant temperature using the water bath.

-

Immerse the conductivity cell in the water and add a small stir bar.

-

Start stirring at a gentle, constant rate.

-

Record the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution to the beaker using a micropipette, allowing the conductivity reading to stabilize after each addition. Record the conductivity and the total concentration of the surfactant after each addition.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear regions with different slopes. The CMC is the concentration at the point of intersection of these two lines.[2][3][4][5][6]

Mechanisms of Action in Drug Delivery

The pH-responsive nature of long-chain tertiary amines makes them excellent candidates for the development of smart drug delivery systems.

pH-Triggered Drug Release from Micelles

At physiological pH (7.4), long-chain tertiary amines are typically in their unprotonated, hydrophobic state and can self-assemble into micelles, encapsulating hydrophobic drugs within their core. When these micelles reach a more acidic environment, such as in tumor tissues or within endosomes (pH 5.0-6.5), the tertiary amine groups become protonated. This protonation increases the hydrophilicity of the head groups, leading to electrostatic repulsion between them. This change in the hydrophilic-lipophilic balance can cause the micelles to swell or even disassemble, triggering the release of the encapsulated drug at the target site.

Endosomal Escape via the Proton Sponge Effect in Gene Delivery

Long-chain tertiary amines are also utilized in non-viral vectors for gene delivery (e.g., siRNAs, plasmids). After cellular uptake via endocytosis, the vector and its genetic cargo are enclosed within an endosome. The tertiary amine groups on the vector can act as a "proton sponge." They buffer the acidification of the endosome by sequestering protons, which leads to an influx of chloride ions and water to maintain charge neutrality. The resulting osmotic swelling eventually ruptures the endosomal membrane, releasing the genetic material into the cytoplasm where it can exert its therapeutic effect. This mechanism helps the genetic payload to avoid degradation in the lysosomes.

References

A Theoretical and Computational Whitepaper on N,N-Dihexyloctan-1-amine: Methodologies and In Silico Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dihexyloctan-1-amine is a tertiary amine with a long alkyl chain, a structural motif of interest in various fields, including materials science and drug discovery. Its lipophilic nature suggests potential interactions with biological membranes and roles as a hydrophobic building block. A thorough understanding of its physicochemical properties at a molecular level is crucial for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside a representative, albeit generalized, experimental protocol for its synthesis.

Due to a lack of specific published research on this compound, this whitepaper will focus on the established computational and experimental frameworks used for analogous long-chain tertiary amines. The presented data and protocols are illustrative and intended to serve as a foundational guide for researchers initiating studies on this molecule.

Data Presentation: Predicted Physicochemical and Quantum Chemical Properties

Quantitative data from computational studies provide invaluable insights into the molecular characteristics of this compound. The following tables summarize the types of data that would be generated through Density Functional Theory (DFT) and other computational methods. The values presented here are hypothetical and based on typical results for similar long-chain tertiary amines.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₂₀H₄₃N |

| Molecular Weight | 297.57 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 8.5 (Estimated) |

| pKa (Predicted) | 10.2 (Estimated) |

| Dipole Moment (Debye) | 1.2 D |

Table 2: Quantum Chemical Data (from DFT Calculations)

| Parameter | Value |

| Energy of Highest Occupied Molecular Orbital (HOMO) | -5.8 eV |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 1.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Mulliken Charge on Nitrogen | -0.45 e |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of tertiary amines from a secondary amine and an aldehyde.

Materials:

-

Dihexylamine

-

Octanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve dihexylamine (1 equivalent) and octanal (1.1 equivalents) in dichloromethane.

-

To this solution, add acetic acid (1.1 equivalents) and stir for 20 minutes at room temperature.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Computational Methodology: Density Functional Theory (DFT) Calculations

This section outlines a typical workflow for performing DFT calculations to obtain the quantum chemical data presented in Table 2.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Procedure:

-

Structure Optimization:

-

Construct the 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set. This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data such as zero-point vibrational energy.

-

-

Electronic Property Calculation:

-

From the optimized structure, perform a single-point energy calculation to obtain electronic properties.

-

Extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.

-

Perform a population analysis (e.g., Mulliken, NBO) to calculate the partial charges on each atom.

-

Mandatory Visualization

Hypothetical Signaling Pathway: Interaction with a G-Protein Coupled Receptor (GPCR)

Long-chain amines, due to their amphipathic nature, can interact with biological membranes and membrane-bound proteins such as G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to a GPCR.

Caption: Hypothetical GPCR signaling pathway initiated by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Computational Chemistry Workflow

This diagram illustrates the logical steps involved in the computational analysis of this compound.

Caption: A typical workflow for computational analysis of a molecule.

Conclusion

Methodological & Application

Application Notes and Protocols for N,N-Dihexyloctan-1-amine in Liquid-Liquid Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dihexyloctan-1-amine is a tertiary amine that can be employed as an extractant in liquid-liquid extraction (LLE) procedures. Tertiary amines are known for their utility in various separation processes, including the extraction of metal ions, nucleic acids, and other organic molecules.[1][2] The lone pair of electrons on the nitrogen atom allows these amines to act as a Lewis base, facilitating the extraction of acidic or metal-complexed analytes from an aqueous phase into an immiscible organic phase. The efficiency of extraction is often dependent on factors such as pH, the nature of the organic solvent, and the concentration of the amine. This document provides a general protocol for the application of this compound in liquid-liquid extraction and serves as a foundational guide for methodology development.

Principle of Extraction

Liquid-liquid extraction, also known as solvent extraction, is a separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic phase. In the context of using this compound, the process typically involves the formation of an ion-pair or a complex between the target analyte and the amine. For instance, in an acidic aqueous solution, the amine can be protonated to form an ammonium cation, which can then form an ion pair with an anionic analyte, facilitating its transfer into the organic phase.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction using this compound

This protocol outlines a general procedure for the extraction of an analyte from an aqueous solution. The specific parameters, such as concentrations, volumes, and pH, should be optimized for the specific analyte and sample matrix.

Materials:

-

This compound

-

A suitable immiscible organic solvent (e.g., toluene, hexane, chloroform)

-

Aqueous solution containing the analyte of interest

-

Acid or buffer solution for pH adjustment (e.g., HCl, NaOH, phosphate buffer)

-

Separatory funnel

-

pH meter

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

Analytical instrument for analyte quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic solvent at the desired concentration. The optimal concentration will need to be determined experimentally.

-

Preparation of the Aqueous Phase: Prepare the aqueous solution containing the analyte of interest. Adjust the pH of the aqueous phase to the desired value using an appropriate acid or buffer solution. The optimal pH will depend on the pKa of the analyte and the amine.

-

Extraction Step: a. Transfer a known volume of the prepared aqueous phase and an equal volume of the organic phase into a separatory funnel. b. Stopper the funnel and shake vigorously for a predetermined amount of time (e.g., 2-5 minutes) to ensure thorough mixing and facilitate the transfer of the analyte. It is crucial to periodically vent the funnel to release any pressure buildup. c. Allow the two phases to separate completely. If an emulsion forms, it may be broken by gentle swirling, addition of a small amount of salt, or centrifugation.

-

Phase Separation: a. Carefully drain the lower (denser) phase from the separatory funnel. b. Collect the upper (less dense) phase through the top opening of the funnel to avoid contamination.

-

Analysis: a. Analyze the concentration of the analyte remaining in the aqueous phase using a suitable analytical technique. b. The concentration of the analyte in the organic phase can be determined by mass balance or by back-extraction into a fresh aqueous phase followed by analysis.

-

Data Analysis: Calculate the distribution ratio (D) and the extraction efficiency (%E) using the following equations:

-

D = [Analyte]organic / [Analyte]aqueous

-

%E = (D / (D + Vaqueous / Vorganic)) * 100

Where:

-

[Analyte]organic is the concentration of the analyte in the organic phase.

-

[Analyte]aqueous is the concentration of the analyte in the aqueous phase.

-

Vaqueous is the volume of the aqueous phase.

-

Vorganic is the volume of the organic phase.

-

Data Presentation

The following table provides a template for recording and comparing experimental data for the optimization of the liquid-liquid extraction protocol.

| Experiment ID | This compound Conc. (mol/L) | Organic Solvent | Aqueous Phase pH | Shaking Time (min) | Distribution Ratio (D) | Extraction Efficiency (%E) |

| 1 | ||||||

| 2 | ||||||

| 3 | ||||||

| 4 |

Visualizations

Experimental Workflow for Liquid-Liquid Extraction

The following diagram illustrates the general workflow for a single-stage liquid-liquid extraction experiment.

Caption: Workflow for a typical liquid-liquid extraction experiment.

Logical Relationship of Key Extraction Parameters

The diagram below outlines the key parameters that influence the efficiency of the liquid-liquid extraction process using this compound.

Caption: Key parameters influencing liquid-liquid extraction efficiency.

References

Application Notes and Protocols: N,N-Dihexyloctan-1-amine as a Corrosion Inhibitor for Mild Steel in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mild steel is a cornerstone material in numerous industrial applications due to its mechanical properties and cost-effectiveness. However, its susceptibility to corrosion in acidic environments, commonly encountered during industrial cleaning, descaling, and oil and gas exploration, presents a significant challenge. The use of corrosion inhibitors is a primary strategy to mitigate this degradation. Long-chain aliphatic amines, such as N,N-Dihexyloctan-1-amine, are a promising class of corrosion inhibitors. Their efficacy stems from the presence of a nitrogen heteroatom, which acts as an adsorption center, and long alkyl chains that form a protective, hydrophobic barrier on the metal surface.

This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a corrosion inhibitor for mild steel in acidic media.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of mild steel in acidic media is through adsorption onto the metal surface. This process can be described as follows:

-

Protonation: In an acidic solution, the nitrogen atom of the amine readily becomes protonated.

-

Adsorption: The inhibitor can be adsorbed onto the mild steel surface in two ways:

-

Physisorption: Electrostatic interaction between the positively charged protonated amine and the negatively charged steel surface (due to the adsorption of anions from the acidic solution, such as Cl⁻).

-

Chemisorption: Direct coordinate bonding between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the iron atoms on the steel surface. This involves the displacement of water molecules from the surface.

-

-

Protective Film Formation: The long hexyl and octyl chains of the adsorbed amine molecules orient themselves away from the metal surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier, impeding the diffusion of corrosive species (H⁺ and anions) to the metal surface and hindering the dissolution of iron.

The overall effect is a significant reduction in both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Figure 1. Mechanism of Amine-Based Corrosion Inhibition.

Synthesis Protocol: this compound

A common and efficient method for the synthesis of unsymmetrical tertiary amines is reductive amination.

Reaction: Dihexylamine + Octanal → this compound

Materials:

-

Dihexylamine

-

Octanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve dihexylamine (1 equivalent) and octanal (1-1.2 equivalents) in dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) to the solution portion-wise while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a corrosion inhibitor's performance typically involves a combination of gravimetric and electrochemical techniques.

Application of N,N-Dihexyloctan-1-amine in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dihexyloctan-1-amine, a tertiary amine with bulky alkyl chains, serves as a critical component in the colloidal synthesis of various nanoparticles, particularly quantum dots and perovskite nanocrystals. Its primary role is that of a capping ligand or surfactant, controlling the growth, stabilization, and final properties of the nanocrystals. The sterically demanding nature of this compound allows for precise control over nanoparticle size and morphology, which in turn dictates their unique optical and electronic properties. This document provides detailed application notes and a representative experimental protocol for the synthesis of perovskite nanocrystals using a tertiary amine analogous to this compound, based on available scientific literature.

Application Notes: The Role of Tertiary Amines in Nanoparticle Synthesis

Tertiary amines, such as this compound, play a multifaceted role in the synthesis of colloidal nanoparticles:

-

Surface Passivation and Stabilization: The lone pair of electrons on the nitrogen atom of the amine coordinates to the surface of the growing nanocrystals. This passivation of surface defects is crucial for enhancing the photoluminescence quantum yield (PLQY) and overall stability of the nanoparticles.

-

Size and Shape Control: The bulky alkyl chains of this compound provide steric hindrance, which limits the growth of the nanoparticles and prevents their aggregation. By carefully controlling the concentration of the amine and other reaction parameters, the final size and shape of the nanocrystals can be precisely tuned.

-

Solubility and Dispersion: The hydrophobic alkyl chains of the amine render the nanoparticles soluble in nonpolar organic solvents, allowing for their uniform dispersion and subsequent processing for various applications.

-

Influence on Reaction Kinetics: Tertiary amines can influence the reactivity of the precursors and the kinetics of nanoparticle nucleation and growth. The basicity of the amine can affect the deprotonation of other ligands in the reaction mixture, thereby modulating the overall reaction pathway.

Quantitative Data Summary

The following table summarizes the effect of different amines on the properties of Cesium Lead Bromide (CsPbBr₃) nanocrystals, illustrating the impact of ligand choice on the final nanoparticle characteristics. While specific data for this compound is not available in the cited literature, the data for didodecylmethyl amine (DDMA), a structurally similar tertiary amine, provides valuable insights.

| Amine | Nanoparticle Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Nanoparticle Shape | Reference |

| Oleylamine (Primary) | 9.4 | 30 | Cubic | [1] |

| Didodecylamine (Secondary) | - | - | - | [1] |

| Didodecylmethyl amine (DDMA) (Tertiary) | - | - | - | [1] |

Note: Specific quantitative data for nanoparticle size and PLQY with DDMA were not explicitly provided in the referenced abstract.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of CsPbBr₃ perovskite nanocrystals using a hot-injection method, adapted from procedures utilizing tertiary amines like DDMA. This protocol can be considered a starting point for syntheses involving this compound.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) bromide (PbBr₂)

-

This compound (or a similar tertiary amine like DDMA)

-

Oleic acid (OA)

-

Oleylamine (OAm)

-

1-Octadecene (ODE)

-

Toluene

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Temperature controller and thermocouple

-

Centrifuge

-

UV-Vis and Photoluminescence spectrophotometers for characterization

Protocol: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

-

Preparation of the Cesium Oleate Precursor:

-

In a 50 mL three-neck flask, combine Cs₂CO₃ (0.4 mmol), oleic acid (1.25 mL), and 1-octadecene (20 mL).

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution becomes clear.

-

Cool the cesium oleate precursor solution to room temperature for later use.

-

-

Nanocrystal Synthesis:

-

In a 100 mL three-neck flask, combine PbBr₂ (0.2 mmol), 1-octadecene (10 mL), this compound (1 mL), and oleic acid (1 mL).

-

Degas the mixture at 120 °C for 1 hour under vacuum.

-

Switch to a nitrogen atmosphere and increase the temperature to 170 °C.

-

Once the temperature is stable, swiftly inject the cesium oleate precursor (0.8 mL) into the reaction flask.

-

Allow the reaction to proceed for 5-10 seconds. The solution should rapidly turn a bright green-yellow color, indicating the formation of CsPbBr₃ nanocrystals.

-

Immediately cool the reaction flask in an ice-water bath to quench the reaction.

-

-

Purification of Nanocrystals:

-

Transfer the crude nanocrystal solution to centrifuge tubes.

-

Add acetone to precipitate the nanocrystals.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

-

Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.

-

Finally, disperse the purified CsPbBr₃ nanocrystals in toluene for storage and characterization.

-

Visualizations

References

experimental setup for N,N-Dihexyloctan-1-amine in micellar catalysis

Introduction

Micellar catalysis has emerged as a pivotal green chemistry technique, utilizing surfactant micelles in aqueous media to create nanoreactors that can significantly enhance reaction rates and selectivities for a wide range of organic transformations.[1][2][3] The self-assembly of surfactant molecules above their critical micelle concentration (CMC) forms aggregates with a hydrophobic core and a hydrophilic shell. This microenvironment can solubilize non-polar reactants and catalysts in water, effectively increasing local concentrations and promoting reactions that would otherwise require organic solvents.[1] This approach aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.[4]

Tertiary amines, a class of organic compounds, can function as surfactants or catalysts in various chemical reactions. Their potential use in micellar systems is of interest due to their pH-responsive nature and ability to participate in catalytic cycles. This application note aims to provide a comprehensive overview of the experimental setup for utilizing N,N-Dihexyloctan-1-amine in micellar catalysis. However, it is important to note that as of the date of this document, specific experimental data for this compound as a primary surfactant in micellar catalysis is not extensively available in peer-reviewed literature. Therefore, this document provides a generalized protocol based on the principles of micellar catalysis with similar long-chain tertiary amines, which can be adapted for the investigation of this specific compound.

General Principles of Micellar Catalysis with Amine Surfactants

Amine-based surfactants can form micelles that act as nanoreactors.[5] The hydrophobic tails of the amine aggregate to form the core of the micelle, while the polar amine head groups form the micelle-water interface. The efficiency of a micellar catalytic system depends on several factors, including the surfactant's structure, its critical micelle concentration (CMC), and the aggregation number. For amine surfactants, the pH of the aqueous solution is a critical parameter, as it determines the protonation state of the amine headgroup, which in turn influences the CMC and the surface charge of the micelles.[5]

Hypothetical Quantitative Data for this compound

The following table presents hypothetical, yet plausible, physicochemical properties for this compound that would need to be experimentally determined to establish its efficacy as a surfactant in micellar catalysis. These values are estimated based on the behavior of structurally similar long-chain amines.

| Parameter | Value (Hypothetical) | Method of Determination |

| Critical Micelle Concentration (CMC) | 0.5 - 2.0 mM | Surface Tensiometry, Fluorescence Spectroscopy |

| Aggregation Number (Nagg) | 40 - 80 | Time-Resolved Fluorescence Quenching (TRFQ) |

| Micelle Diameter | 4 - 8 nm | Dynamic Light Scattering (DLS) |

| Krafft Temperature | < 25 °C | Visual Observation, Conductivity |

Detailed Experimental Protocols

This section provides a generalized experimental protocol for evaluating the use of this compound in a model micellar-catalyzed reaction, such as a nucleophilic aromatic substitution or a cross-coupling reaction.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the CMC of this compound in aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Pyrene (fluorescent probe)

-

Spectrofluorometer

-

Surface Tensiometer

Procedure (Fluorescence Spectroscopy Method):

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., from 10-5 M to 10-2 M).

-

Add a small aliquot of the pyrene stock solution to each amine solution to achieve a final pyrene concentration of approximately 10-6 M.

-

Allow the solutions to equilibrate for at least 2 hours.

-

Measure the fluorescence emission spectrum of each solution using an excitation wavelength of 334 nm.

-

Record the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

Plot the ratio of intensities (I1/I3) as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal plot.

Protocol 2: Micellar Catalysis of a Model Reaction (e.g., Suzuki-Miyaura Cross-Coupling)

Objective: To evaluate the catalytic activity of a palladium catalyst in the presence of this compound micelles for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Base (e.g., K2CO3)

-

Deionized water

-

Reaction vials, magnetic stirrer, and heating block

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a reaction vial, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).

-

Prepare a 2 wt% aqueous solution of this compound.

-

Add the palladium catalyst (e.g., 0.1 mol%) to the this compound solution and stir until homogeneous.

-

Add the micellar catalyst solution (5 mL) to the reaction vial containing the reactants.

-

Seal the vial and stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C) for the specified time (e.g., 4 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract by GC-MS to determine the conversion and yield of the product.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the experimental setup for micellar catalysis.

Caption: Workflow for CMC determination.

Caption: Workflow for a model catalytic reaction.

Conclusion

While this compound is not yet an established surfactant for micellar catalysis, the generalized protocols and workflows provided in this application note offer a solid foundation for its investigation. The determination of its fundamental physicochemical properties, such as the CMC, is the first critical step. Subsequent evaluation in well-established model reactions will elucidate its potential as a novel surfactant for green organic synthesis. Researchers are encouraged to adapt these protocols to their specific systems and to contribute to the growing body of knowledge in micellar catalysis.

References

Application Notes and Protocols for Amine Derivatization in Chromatography

Audience: Researchers, scientists, and drug development professionals.

Topic: While N,N-Dihexyloctan-1-amine is not established as a derivatization reagent in chromatography, this document provides a comprehensive overview of the principles and methods for the derivatization of amines for chromatographic analysis. The protocols and data presented are based on well-established reagents and techniques commonly used in the field.

Introduction: The Challenge of Amine Analysis in Chromatography

Amines are a broad class of organic compounds that play crucial roles in pharmaceuticals, environmental science, and biological systems. Their analysis by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often challenging due to several factors:

-

High Polarity: The polar nature of amines can lead to strong interactions with the stationary phase in chromatography columns, resulting in poor peak shape (tailing) and reduced resolution.[1]

-

Low Volatility: Many amines, particularly primary and secondary amines, have low volatility, making their analysis by GC difficult without derivatization.[2][3]

-

Lack of Chromophores or Fluorophores: Aliphatic amines do not possess a suitable chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors in HPLC challenging at low concentrations.[2]

-

Adsorption and Decomposition: Amines can be subject to adsorption and decomposition on the chromatographic column, leading to inaccurate quantification.[1][4]

To overcome these challenges, derivatization is a widely employed strategy. Derivatization involves chemically modifying the amine to a more suitable form for chromatographic analysis.[5][6] This process can enhance volatility, improve thermal stability, increase detector response, and improve peak shape.[1][3][6][7]

Derivatization Strategies for Amines

The choice of derivatization reagent and method depends on the type of amine (primary, secondary, or tertiary), the analytical technique (GC or HPLC), and the desired outcome (e.g., increased volatility for GC, or introduction of a chromophore for HPLC).

Derivatization for Gas Chromatography (GC)

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the amines.[3][6] Common derivatization methods for GC include:

-